molecular formula C8H8N2O4 B1366988 3-Methoxy-4-nitrobenzamide CAS No. 92241-87-7

3-Methoxy-4-nitrobenzamide

Cat. No.: B1366988
CAS No.: 92241-87-7
M. Wt: 196.16 g/mol
InChI Key: HBEDVMJPLSCWPI-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-nitrobenzamide can be synthesized from 3-methoxy-4-nitrobenzoic acid. The synthesis involves the following steps :

    Activation of the Carboxylic Acid: 3-Methoxy-4-nitrobenzoic acid is reacted with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) in tetrahydrofuran (THF) at 0°C to form the corresponding acyl chloride.

    Formation of the Amide: The acyl chloride is then treated with ammonia in THF at 0°C, leading to the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Reduction: 3-Methoxy-4-aminobenzamide.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

3-Methoxy-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

    4-Methoxy-3-nitrobenzamide: Similar structure but with different positioning of the methoxy and nitro groups.

    3-Hydroxy-4-nitrobenzamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness: 3-Methoxy-4-nitrobenzamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Biological Activity

3-Methoxy-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides an in-depth review of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure:
this compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzamide structure. The presence of these functional groups is critical for its biological activity.

Mechanism of Action:
The nitro group in this compound can undergo bioreduction in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components such as proteins and nucleic acids, potentially disrupting normal cellular functions. This mechanism is vital for understanding the compound's therapeutic potential and safety profile.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity Against E. coli

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
This compound5015
10022
Streptomycin (Standard)5020
10030

Note: The data demonstrates that increasing concentrations of this compound correlate with increased antibacterial activity .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. For instance, it has shown moderate cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 21.8 µM against breast cancer cell lines, indicating its potential as an antitumor agent. Further investigations into formulation strategies, such as using lipid nanoparticles for delivery, have shown promise in enhancing its cytotoxic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related nitro-substituted benzamides is useful.

Table 2: Comparative Biological Activity of Nitro-Benzamides

CompoundAntimicrobial Activity (Zone of Inhibition)Anticancer Activity (IC50 µM)
This compoundModerate (15-22 mm)21.8
N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamideSignificant (18-25 mm)12.4
Other Nitro-BenzamidesVariableVaries widely

This comparison highlights that while all compounds exhibit some level of biological activity, variations in structure significantly influence their efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-4-nitrobenzamide?

A common approach involves coupling 3-Methoxy-4-nitrobenzoic acid (CAS 5081-36-7) with an appropriate amine using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, analogous benzamide syntheses employ coupling reactions at low temperatures (-50°C) to minimize side reactions . Intermediate preparation may require nitration of 3-methoxybenzoic acid derivatives under controlled conditions (e.g., using nitric acid and sulfuric acid) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methoxy (-OCH3_3), nitro (-NO2_2), and amide (-CONH-) groups. Chemical shifts for aromatic protons typically appear between δ 6.8–8.5 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C8_8H8_8N2_2O4_4: calculated 196.05 g/mol).
  • Melting Point : Reported ranges (e.g., 191–194°C for the related 4-Methoxy-3-nitrobenzoic acid) validate purity .

Q. How should researchers purify this compound?

Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted starting materials. Analogous compounds are purified via sequential washing with dichloromethane and cold water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lower temperatures (-50°C) reduce hydrolysis of reactive intermediates like acyl chlorides .
  • Catalyst Screening : Evaluate alternative coupling agents (e.g., HATU or EDCI) to enhance efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of nitroaromatic intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine minimizes side reactions .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

Cross-validate using complementary techniques:

  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and nitro group asymmetry (~1520 cm1^{-1}).
  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., methoxy positioning) by comparing with crystallographic data of analogous benzamides .
  • Computational Chemistry : Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-calculated values .

Q. How do electronic effects of nitro and methoxy groups influence reactivity?

The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. Conversely, the methoxy group donates electron density via resonance, activating the ring at ortho/para positions. This interplay impacts regioselectivity in further functionalization (e.g., halogenation or reduction) .

Q. What computational methods support the analysis of this compound?

  • Molecular Dynamics (MD) : Simulate solvation effects on stability.
  • Docking Studies : Predict binding affinity if the compound is explored for biological activity (e.g., enzyme inhibition).
  • Thermodynamic Calculations : Estimate reaction enthalpies for nitration or amidation steps using software like Gaussian .

Properties

IUPAC Name

3-methoxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDVMJPLSCWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453833
Record name 3-methoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92241-87-7
Record name 3-methoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-nitrobenzamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methoxy-4-nitrobenzamide
3-Methoxy-4-nitrobenzamide
3-Methoxy-4-nitrobenzamide
3-Methoxy-4-nitrobenzamide
3-Methoxy-4-nitrobenzamide
3-Methoxy-4-nitrobenzamide

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